

Application Notes and Protocols for In Vivo Detection of DL-Methionine Sulfone

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Compound of Interest

Compound Name: *DL-Methionine sulfone*

Cat. No.: *B074414*

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Introduction

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This process can lead to the formation of methionine sulfoxide (MetO) and, under conditions of severe oxidative stress, further to methionine sulfone (MetSO₂). While the oxidation to methionine sulfoxide is a reversible process, the formation of methionine sulfone is considered biologically irreversible.^[1] Consequently, **DL-methionine sulfone** serves as a potential biomarker for cumulative, severe oxidative damage in vivo.

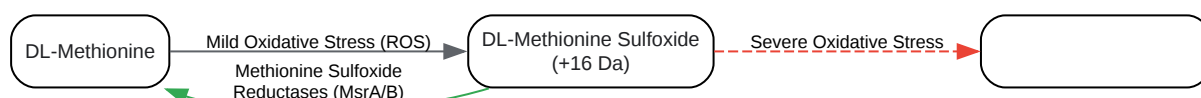
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of **DL-methionine sulfone** in biological samples, primarily focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach offers the highest specificity and sensitivity for the analysis of this metabolite.

Biological Significance and Detection Principle

Under physiological conditions, methionine can be oxidized to two diastereomers of methionine sulfoxide (Met-S-O and Met-R-O). These can be reduced back to methionine by the methionine sulfoxide reductase (Msr) system. However, strong oxidants can further oxidize the sulfoxide to methionine sulfone. This two-step oxidation process results in a mass increase of +32 Da compared to the parent methionine molecule. The irreversibility of this modification makes

methionine sulfone an indicator of permanent oxidative damage to proteins and other molecules.

The primary method for the in vivo detection of free **DL-methionine sulfone** is LC-MS/MS. This technique allows for the separation of methionine sulfone from other metabolites, including the more abundant methionine sulfoxide, followed by its specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.



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Caption: Oxidation pathway of methionine.

Quantitative Data Summary

As of the current literature, there is a notable scarcity of published data on the absolute concentrations of free **DL-methionine sulfone** in various biological tissues and fluids. Most studies on methionine oxidation focus on the more abundant and dynamically regulated methionine sulfoxide. The detection of methionine sulfone in vivo has been reported in models of severe oxidative stress, such as radiation-induced damage.^[2]

The following table provides the essential mass spectrometry data for **DL-methionine sulfone**, which is critical for its detection and quantification.

Compound	Chemical Formula	Monoisotopic Mass (Da)	m/z of [M+H] ⁺	m/z of [M-H] ⁻	Key MS/MS Fragments (Predicted/ Observed)
DL-Methionine	C ₅ H ₁₁ NO ₂ S	149.0510	150.0583	148.0438	132, 104, 74
DL-Methionine Sulfoxide	C ₅ H ₁₁ NO ₃ S	165.0459	166.0532	164.0387	148, 119, 102
DL-Methionine Sulfone	C ₅ H ₁₁ NO ₄ S	181.0409	182.0482	180.0337	Positive Mode (Predicted): 164, 132, 116, 84[3] Negative Mode (Observed): 78.9865, 63.964[4]

Experimental Protocols

The following protocols outline the procedures for the extraction and analysis of **DL-methionine sulfone** from plasma/serum and tissue samples using LC-MS/MS.

Protocol 1: Extraction of Free Amino Acids from Plasma/Serum

This protocol is adapted from methods for the analysis of amino acids in plasma for clinical research.[5]

Materials:

- Plasma or serum samples, stored at -80°C

- 30% (w/v) Sulfosalicylic acid (SSA) solution
- Internal Standard (IS) solution: DL-Methionine-d3 or other suitable isotopically labeled amino acid, prepared in mobile phase A.
- Methanol, HPLC grade
- Water, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Centrifuge capable of 12,000 x g and 4°C

Procedure:

- Thaw plasma/serum samples on ice.
- In a 1.5 mL microcentrifuge tube, mix 100 µL of the sample with 10 µL of 30% SSA solution for protein precipitation.
- Vortex the mixture for 30 seconds.
- Incubate the mixture at 4°C for 30 minutes.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Carefully transfer 50 µL of the supernatant to a new tube.
- Add 450 µL of the internal standard solution (diluted in mobile phase A).
- Vortex for 30 seconds.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Free Amino Acids from Tissue

This protocol is a general method for the extraction of polar metabolites from tissue samples and can be adapted for methionine sulfone analysis.[6]

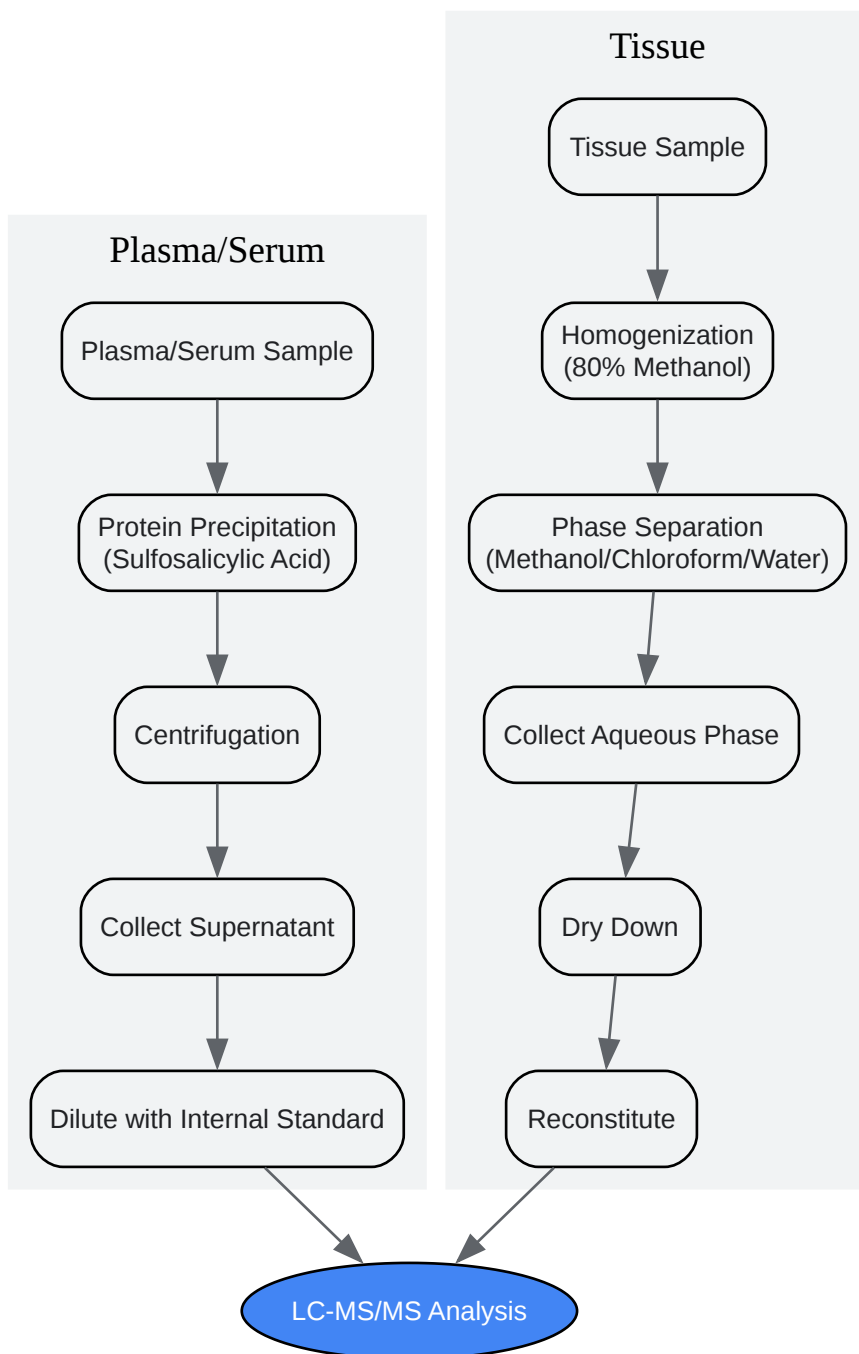
Materials:

- Tissue samples, snap-frozen in liquid nitrogen and stored at -80°C
- 80% Methanol (pre-chilled to -80°C)
- Chloroform (pre-chilled to -20°C)
- Water, HPLC grade (pre-chilled to 4°C)
- 2 mL bead beating tubes with ceramic beads
- Bead beater homogenizer
- Centrifuge capable of 16,000 x g and 4°C
- Vacuum concentrator (e.g., SpeedVac)

Procedure:

- Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled 2 mL bead beating tube.
- Add 400 µL of ice-cold 80% methanol (containing internal standards if used).
- Homogenize the tissue using a bead beater for 30-60 seconds. Keep samples on ice.
- Centrifuge at 1,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube.
- Repeat the extraction (steps 2-4) two more times, pooling the supernatants.
- To the pooled supernatant (approximately 1.2 mL), add 800 µL of cold chloroform and 600 µL of cold water to achieve a final ratio of Methanol:Chloroform:Water of approximately 2:2:1.8 for phase separation.
- Vortex thoroughly and centrifuge at 16,000 x g for 15 minutes at 4°C.
- Carefully collect the upper aqueous phase (containing polar metabolites including methionine sulfone) and transfer it to a new tube.

- Dry the aqueous phase completely using a vacuum concentrator without heat.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of mobile phase A, vortex, and centrifuge to pellet any insoluble debris.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.



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Caption: Workflow for sample preparation.

Protocol 3: LC-MS/MS Analysis

This method is based on an application note for the separation of methionine sulfone, sulfoxide, and sulfoximine.[2]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source

LC Conditions:

- Column: Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm (or equivalent HILIC column)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Water with 0.1% Formic Acid and Ammonium Formate (pH 3.5)
- Gradient: Isocratic at 75% A : 25% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 25°C
- Injection Volume: 5 µL

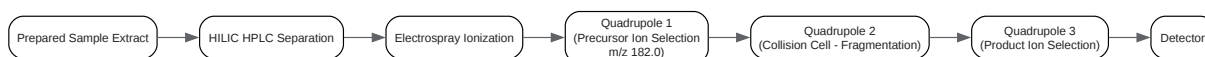
MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (to be optimized):

- **DL-Methionine Sulfone**: Precursor m/z 182.0 \rightarrow Product m/z (e.g., 164.0, 132.0). Note: These transitions are theoretical and require optimization using a pure standard.
- Internal Standard: To be determined based on the chosen standard.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of methionine sulfone.

Data Analysis:

- Integrate the peak areas for the specific MRM transitions of **DL-methionine sulfone** and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantify the concentration of **DL-methionine sulfone** in the sample by comparing this ratio to a standard curve prepared with known concentrations of **DL-methionine sulfone** in a similar matrix.



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Caption: Logical flow of the LC-MS/MS analysis.

Conclusion

The in vivo detection of **DL-methionine sulfone** is a challenging but valuable measurement for assessing severe, cumulative oxidative stress. The LC-MS/MS method detailed here provides a sensitive and specific approach for its quantification in biological samples. Due to the limited data on its physiological and pathological concentrations, this method is primarily suited for research applications, particularly in studies involving models of intense oxidative damage. Further validation and characterization of the in vivo levels of methionine sulfone will be crucial in establishing its role as a routine biomarker.

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